3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide
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Overview
Description
The compound “3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide” is a complex organic molecule that contains an imidazole ring, a phenyl group, and a pyrazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazole ring attached to a phenyl group, which is further connected to a pyrazole ring . The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Scientific Research Applications
Glycine Transporter Inhibition
One application of similar compounds to 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide is as a glycine transporter inhibitor. A structurally related compound, identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showed potential in increasing cerebrospinal fluid (CSF) concentration of glycine in rats, which is important in central nervous system (CNS) applications (Yamamoto et al., 2016).
Crystal Structure Analysis
Compounds like 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide have been analyzed for their crystal structure. The study of these structures helps in understanding the conformation and bonding characteristics, which are crucial in designing compounds with specific properties (Kettmann & Svetlik, 2003).
Reaction Mechanism Studies
The reaction mechanisms involving compounds similar to the one have been studied. This includes exploring the functionalization reactions and understanding the chemical behavior of these compounds, which is vital for synthesizing derivatives with desired properties (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis and Antimicrobial Activity
Compounds structurally related to 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide have been synthesized and assessed for their antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Antifungal Activity and Structure-Activity Relationships
Similar compounds have been evaluated for their antifungal activity. Structure-activity relationship studies in this context are critical for the development of effective antifungal agents (Du et al., 2015).
Synthesis of Heterocyclic Compounds
These compounds serve as building blocks in the synthesis of various heterocyclic compounds, expanding the range of potential applications in chemical and pharmaceutical research (Elmagd et al., 2017).
Mechanism of Action
Target of Action
Compounds containing an imidazole moiety have been shown to have a broad range of biological properties and are known to interact with various targets .
Mode of Action
Imidazole-containing compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s worth noting that imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological properties .
Result of Action
Imidazole-containing compounds have been shown to be effective against aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
Action Environment
The stability of similar imidazole-based compounds has been reported to be high, even under extreme conditions .
properties
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-N-(4-methylphenyl)pyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-15-2-6-17(7-3-15)22-20(26)25-12-10-19(23-25)16-4-8-18(9-5-16)24-13-11-21-14-24/h2-14H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPNUAYDWAOZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide |
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